Kasugamycin
Kasugamycin
Kasugamycin is an amino cyclitol glycoside that is isolated from Streptomyces kasugaensis and exhibits antibiotic and fungicidal properties. It has a role as a bacterial metabolite, a protein synthesis inhibitor and an antifungal agrochemical. It is an amino cyclitol glycoside, an aminoglycoside antibiotic, a monosaccharide derivative, a carboxamidine and an antibiotic fungicide.
Kasugamycin is a natural product found in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.
Kasugamycin is a natural product found in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.
Brand Name:
Vulcanchem
CAS No.:
6980-18-3
VCID:
VC0005675
InChI:
InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
SMILES:
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N
Molecular Formula:
C14H26ClN3O9
Molecular Weight:
415.82 g/mol
Kasugamycin
CAS No.: 6980-18-3
Cat. No.: VC0005675
Molecular Formula: C14H26ClN3O9
Molecular Weight: 415.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Kasugamycin is an amino cyclitol glycoside that is isolated from Streptomyces kasugaensis and exhibits antibiotic and fungicidal properties. It has a role as a bacterial metabolite, a protein synthesis inhibitor and an antifungal agrochemical. It is an amino cyclitol glycoside, an aminoglycoside antibiotic, a monosaccharide derivative, a carboxamidine and an antibiotic fungicide. Kasugamycin is a natural product found in Streptomyces celluloflavus and Streptomyces kasugaensis with data available. |
|---|---|
| CAS No. | 6980-18-3 |
| Molecular Formula | C14H26ClN3O9 |
| Molecular Weight | 415.82 g/mol |
| IUPAC Name | 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
| Standard InChI Key | ZDRBJJNXJOSCLR-YZKQBBCCSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl |
| SMILES | CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
| Canonical SMILES | CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl |
| Appearance | Solid powder |
| Melting Point | 203 °C (dec) |
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